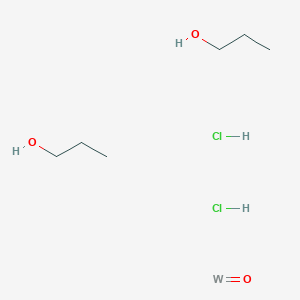
Propan-1-ol--oxotungsten--hydrogen chloride (2/1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is a complex chemical compound that combines propan-1-ol, oxotungsten, and hydrogen chloride in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) typically involves the reaction of propan-1-ol with a tungsten precursor in the presence of hydrogen chloride. One common method involves the use of tungsten hexachloride (WCl6) as the tungsten source. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity propan-1-ol–oxotungsten–hydrogen chloride (2/1/2).
Analyse Des Réactions Chimiques
Types of Reactions
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different tungsten oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tungsten compounds.
Substitution: Hydrogen chloride can be substituted with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) are often used.
Substitution: Various halides (e.g., bromides, iodides) or organic ligands can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tungsten trioxide (WO3), while reduction could produce tungsten dioxide (WO2).
Applications De Recherche Scientifique
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as tungsten-based nanomaterials.
Chemistry: It serves as a reagent in the synthesis of other complex tungsten compounds.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
The mechanism by which propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) exerts its effects involves the interaction of its components with molecular targets. For example, in catalytic reactions, the tungsten center often acts as the active site, facilitating the transformation of substrates through redox processes. The hydrogen chloride component can influence the acidity and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-ol–oxotungsten–hydrogen chloride (2/1/2): Similar structure but with propan-2-ol instead of propan-1-ol.
Butan-1-ol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with butan-1-ol.
Ethanol–oxotungsten–hydrogen chloride (2/1/2): Similar tungsten complex with ethanol.
Uniqueness
Propan-1-ol–oxotungsten–hydrogen chloride (2/1/2) is unique due to the specific properties imparted by propan-1-ol. The primary alcohol group in propan-1-ol can lead to different reactivity and interaction compared to secondary or tertiary alcohols. This uniqueness makes it valuable in specific catalytic and material science applications.
Propriétés
Numéro CAS |
103137-73-1 |
|---|---|
Formule moléculaire |
C6H18Cl2O3W |
Poids moléculaire |
392.95 g/mol |
Nom IUPAC |
oxotungsten;propan-1-ol;dihydrochloride |
InChI |
InChI=1S/2C3H8O.2ClH.O.W/c2*1-2-3-4;;;;/h2*4H,2-3H2,1H3;2*1H;; |
Clé InChI |
IHIDDTOKOJPKJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCO.CCCO.O=[W].Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)


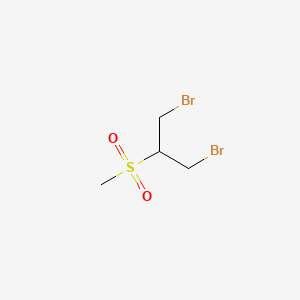

![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

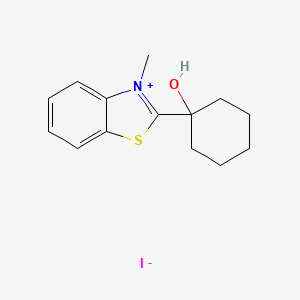
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
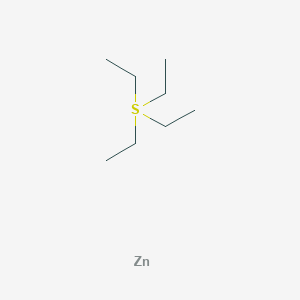
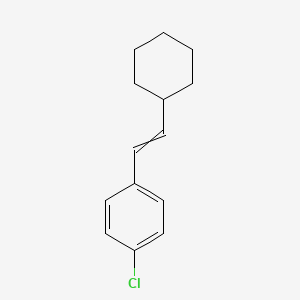
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)


